REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[N:6]=[C:7]([NH:10][C:11]([C:13]([O:15]CC)=[O:14])=[O:12])[S:8][CH:9]=1)([CH3:4])[CH3:3].O.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[CH3:4][C:2]([C:5]1[N:6]=[C:7]([NH:10][C:11]([C:13]([OH:15])=[O:14])=[O:12])[S:8][CH:9]=1)([CH3:1])[CH3:3] |f:2.3.4|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C=1N=C(SC1)NC(=O)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Completion of reaction
|
Type
|
FILTRATION
|
Details
|
the aqueous residue clarified by filtration
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was cooled in an ice-water bath
|
Type
|
CUSTOM
|
Details
|
the product (1.02 g.) precipitated by acidification with 1 N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
provided
|
Type
|
CUSTOM
|
Details
|
purified 4-(2-methyl-2-propyl)thiazol-2-ylcarbamoylcarboxylic acid [0.72 g
|
Name
|
|
Type
|
|
Smiles
|
CC(C)(C)C=1N=C(SC1)NC(=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |